3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(benzenesulfonyl)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-17(21)16-15(12-8-4-5-9-13(12)24-16)19-14(20)10-25(22,23)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLQQNFMJIBHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Functionalization Protocol
The foundational work by researchers (Source) establishes a modular route beginning with benzofuran-2-carboxylic acid. The 8-aminoquinoline (8-AQ) auxiliary is installed via HATU-mediated coupling (73% yield), creating substrate 1a . Subsequent palladium-catalyzed C–H arylation employs Pd(OAc)₂ (5 mol%) with AgOAc (1.5 equiv) in toluene at 110°C for 7–24 hours. This step introduces aryl/heteroaryl groups at the C3 position through a proposed Pd(II)/Pd(IV) catalytic cycle (Scheme 4 in Source).
Key Optimization Parameters:
- Catalyst loading: 10 mol% Pd(OAc)₂ improved yields to 80% for electron-deficient aryl iodides
- Temperature: Reactions required 130°C for complete conversion of sterically hindered substrates
- Solvent screening: Toluene outperformed DMF and DMSO in yield (82% vs. 45–58%)
Transamidation for Functional Group Diversification
The 8-AQ auxiliary undergoes cleavage via a two-step transamidation (Source):
- Boc Activation: Treatment with Boc₂O (2 equiv) and DMAP (0.2 equiv) in CH₂Cl₂ forms N-acyl-Boc-carbamate intermediates
- Aminolysis: Reacting with primary/secondary amines (1.5 equiv) in THF at 60°C for 12 hours yields final carboxamides
Representative Yields:
| Amine Component | Product Yield (%) |
|---|---|
| Cyclohexylamine | 85 |
| Benzylamine | 78 |
| Morpholine | 91 |
Sulfonylation via Propargyl Alcohol Cyclization
Reaction Mechanism and Substrate Scope
Source details a DCE-mediated cyclization of o-hydroxyphenyl propargyl alcohols with sodium sulfinates. The process involves:
- Proton Transfer: Base-assisted formation of o-quinone methide (o-QM) intermediates
- Conjugate Addition: Sulfinate attack at the propargyl position
- Cyclization: 5-endo-dig cyclization to form benzofuran core
Optimized Conditions:
- Solvent: Dichloroethane (DCE)
- Temperature: 80°C
- Reaction Time: 6–12 hours
- Base: K₂CO₃ (essential for o-QM formation)
Substrate Performance:
| Sulfinate Salt | Yield (%) |
|---|---|
| Sodium Tosylate (2a) | 93 |
| 4-NO₂C₆H₄SO₂Na (2b) | 82 |
| 2-NaphthylSO₂Na (2d) | 69 |
Ugi-Rap–Stoermer Tandem Methodology
Four-Component Ugi Reaction
Source employs a diversity-oriented synthesis:
- Components:
- 2-Bromobenzaldehyde (1 mmol)
- 2-Bromoacetic acid (1 mmol)
- Aniline derivatives (1 mmol)
- Cyclohexyl isocyanide (1.2 mmol)
Reaction Parameters:
- Solvent: MeOH
- Temperature: 50°C
- Duration: 48 hours
- Yield Range: 72–90%
Microwave-Assisted Cyclization
The Ugi adducts undergo Rap–Stoermer cyclization under microwave irradiation:
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: MeCN
- Temperature: 140°C
- Time: 5–40 minutes
- Pressure: Sealed vial under N₂ atmosphere
Microwave Optimization Data:
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 90 | 40 | 58 |
| 110 | 20 | 67 |
| 140 | 5 | 73 |
Industrial-Scale Production Considerations
Catalytic System Refinement
Source outlines adaptations for kilogram-scale synthesis:
- Catalyst Recycling: Pd recovery via activated carbon filtration (92% efficiency)
- Solvent Selection: Switch from toluene to methyl-THF for improved EHS profile
- Process Intensification:
- Continuous flow hydrogenation for nitro group reduction
- In-line IR monitoring for reaction endpoint detection
Cost Analysis Metrics
| Parameter | Bench Scale | Plant Scale |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 42 |
| E-Factor | 34 | 18 |
| Cycle Time (hours) | 48 | 22 |
Comparative Evaluation of Synthetic Routes
Yield and Efficiency Metrics
| Method | Average Yield (%) | Purity (HPLC) | Steps |
|---|---|---|---|
| C–H Arylation/Transamid | 78 | 98.5 | 3 |
| Propargyl Cyclization | 81 | 97.2 | 2 |
| Ugi-Rap–Stoermer | 68 | 95.8 | 4 |
Environmental Impact Assessment
| Method | PMI | Waste (kg/kg) | Energy (kJ/mol) |
|---|---|---|---|
| C–H Functionalization | 42 | 6.8 | 820 |
| Sulfonylation Route | 58 | 9.1 | 1050 |
| Multicomponent Approach | 127 | 14.3 | 2380 |
Chemical Reactions Analysis
Types of Reactions
3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives.
Scientific Research Applications
3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Shares the benzofuran core but lacks the phenylsulfonylacetamido group.
Phenylsulfonylacetamido derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide is unique due to its combination of the benzofuran core and the phenylsulfonylacetamido group, which imparts distinct biological activities and chemical properties .
Biological Activity
3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4S
- CAS Number : 895460-02-3
This compound features a benzofuran core, which is known for its diverse biological activities, combined with a phenylsulfonyl group and an acetamido moiety that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.
- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| K562 (Leukemia) | 5.0 | Significant cytotoxicity observed |
| HL60 (Leukemia) | 0.1 | High potency without affecting normal cells |
| MCF-7 (Breast) | Not specified | Under investigation for antiproliferative effects |
The structure-activity relationship analysis indicates that the presence of the sulfonamide and acetamido groups plays a crucial role in enhancing the compound's antiproliferative activity.
Case Studies
- Cytotoxicity Studies : In a study assessing various benzofuran derivatives, compounds similar to this compound were tested against K562 and HL60 leukemia cells, demonstrating significant cytotoxicity with IC50 values as low as 0.1 µM .
- Mechanistic Insights : Further research into the mechanism revealed that the compound might induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives suggests that modifications to the benzofuran core significantly influence biological activity. Key findings include:
- The introduction of halogen substituents at specific positions enhances cytotoxicity.
- The presence of electron-withdrawing groups, such as sulfonamides, increases binding affinity to target proteins.
- Acetamido groups are essential for maintaining the compound's solubility and bioavailability.
Q & A
Q. What synthetic strategies are effective for constructing the benzofuran-2-carboxamide scaffold, and how can reaction conditions be optimized?
The synthesis of benzofuran-2-carboxamide derivatives typically involves multi-step reactions. Key steps include:
- C–H arylation to introduce substituents on the benzofuran ring (e.g., using Pd catalysis under controlled temperatures) .
- Transamidation or sulfonylation to install the phenylsulfonylacetamido group. For example, coupling 2-carboxamide benzofuran with sulfonyl-activated intermediates (e.g., phenylsulfonyl acetyl chloride) in anhydrous solvents like DCM, with triethylamine as a base .
- Optimization factors : Solvent polarity (THF vs. DMF), temperature (room temp vs. reflux), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity. Monitoring via TLC and purification via column chromatography are critical .
Q. How are spectroscopic techniques employed to confirm the structure of 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxamide?
- ¹H/¹³C NMR : The benzofuran protons (δ 7.2–7.8 ppm) and carboxamide carbonyl (δ ~165 ppm) are diagnostic. The phenylsulfonyl group shows distinct splitting patterns for aromatic protons (δ 7.5–8.1 ppm) and a sulfonyl ¹³C signal near δ 55 ppm .
- IR spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and sulfonyl S=O (~1350/1150 cm⁻¹) confirm functional groups .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₉H₁₅N₂O₅S) .
Q. What reaction mechanisms underpin the formation of the phenylsulfonylacetamido moiety?
The phenylsulfonyl group is introduced via nucleophilic acyl substitution. For example:
- Activation of phenylsulfonyl acetic acid with EDCl/HOBt forms an intermediate reactive ester.
- Amide coupling with the benzofuran-2-carboxamide’s amino group proceeds via a tetrahedral intermediate, with the reaction driven by base (e.g., DIPEA) to deprotonate the amine .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the benzofuran core?
- Directing groups : Electron-withdrawing substituents (e.g., carboxamide) direct electrophilic substitution to the 3-position of benzofuran. For example, Pd-catalyzed C–H activation at the 3-position is guided by the carboxamide’s coordination to the metal .
- Steric effects : Bulky groups (e.g., phenylsulfonyl) at the 2-position hinder reactivity at adjacent positions, favoring functionalization at the 5- or 6-positions .
Q. What methodologies are suitable for analyzing the compound’s bioactivity, such as enzyme inhibition or receptor binding?
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinase domains. The sulfonamide group may coordinate Zn²⁺ in metalloenzymes .
- Fluorescence assays : Derivatives with fluorophores (e.g., benzofuran-based probes) enable real-time monitoring of target engagement. For example, Fe³⁺ detection via fluorescence quenching was demonstrated in a benzofuran-glycinamide analog .
- Kinetic studies : Measure IC₅₀ values using enzyme activity assays (e.g., UV-Vis monitoring of substrate conversion) .
Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of structure-activity relationships?
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox activity or nucleophilic sites. The sulfonyl group’s electron-withdrawing effect lowers HOMO energy, stabilizing the molecule .
- MD simulations : Model binding stability in solvated systems (e.g., water/lipid bilayers) to evaluate membrane permeability. The phenylsulfonyl group’s hydrophobicity may enhance lipid bilayer penetration .
Q. How can conflicting spectral or bioactivity data be resolved during characterization?
- Contradictory NMR signals : Verify solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. For example, amide protons may exhibit variable shifts due to hydrogen bonding .
- Bioactivity variability : Compare assay conditions (e.g., pH, cofactors). The sulfonamide’s ionization state (pKa ~10) affects enzyme inhibition potency; buffer choice (e.g., Tris vs. phosphate) can alter results .
Methodological Guidelines
- Synthetic optimization : Use DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst ratios .
- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., PubChem entries for benzofuran sulfonamides) .
- Safety protocols : Follow SDS guidelines for handling sulfonamides (e.g., PPE for dust control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
